molecular formula C21H24N2O3 B5570872 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone

4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone

Cat. No. B5570872
M. Wt: 352.4 g/mol
InChI Key: AKVFTZUIBUBEBZ-UHFFFAOYSA-N
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Description

4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone, also known as DMMP, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazinone derivatives and has been found to possess several biological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Activities : Novel triazole derivatives, including structures similar to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone, have been synthesized and shown to possess antimicrobial activities against various microorganisms. This research demonstrates the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).

  • Derivatives as Anti-Inflammatory and Analgesic Agents : Novel derivatives derived from natural compounds visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These findings highlight the chemical versatility and therapeutic potential of compounds structurally related to this compound in treating inflammation and pain (Abu‐Hashem et al., 2020).

Biological Evaluation and Pharmacological Activities

  • Bacterial Biofilm and MurB Inhibitors : A study introduced bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, exhibiting potent antibacterial efficacies and inhibitory activities against bacterial biofilms and the MurB enzyme. These results demonstrate the compound's potential application in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

  • Environment-sensitive Fluorescent Ligands : Compounds with 1-arylpiperazine structure, akin to the compound of interest, have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. This research opens avenues for visualizing and studying receptor distribution and dynamics in biological systems (Lacivita et al., 2009).

properties

IUPAC Name

4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-5-6-15(2)19(11-14)21(25)22-13-20(24)23(12-16(22)3)17-7-9-18(26-4)10-8-17/h5-11,16H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVFTZUIBUBEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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